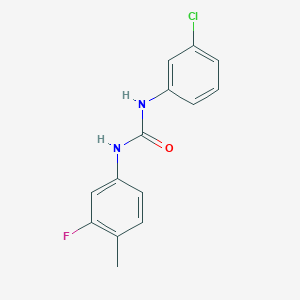![molecular formula C15H22BrNO2 B5140535 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-obesity, anti-diabetic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Wirkmechanismus
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol selectively activates β3-adrenoceptors, which are primarily found in adipose tissue. Activation of these receptors leads to an increase in lipolysis and thermogenesis, resulting in weight loss. 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol also has a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects
2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase lipolysis and thermogenesis, resulting in weight loss. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol has a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is its selectivity for β3-adrenoceptors, which allows for more precise studies of the receptor's function. However, one limitation is its low solubility, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research is the development of more potent and selective β3-adrenoceptor agonists. Another area of research is the investigation of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol's potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol and its potential therapeutic applications.
Conclusion
In conclusion, 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol is a chemical compound that has been used in scientific research for its potential therapeutic properties. Its selective activation of β3-adrenoceptors has been studied for its anti-obesity, anti-diabetic, and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol, including the development of more potent and selective agonists and investigation of its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol involves a series of chemical reactions starting from 2-bromo-6-methoxyphenol. The process involves the protection of the phenol group, followed by the introduction of the piperidine ring and the ethyl group. The final step involves the deprotection of the phenol group to obtain the desired product.
Eigenschaften
IUPAC Name |
2-bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-3-12-6-4-5-7-17(12)10-11-8-13(16)15(18)14(9-11)19-2/h8-9,12,18H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJVSPPJXWHZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)